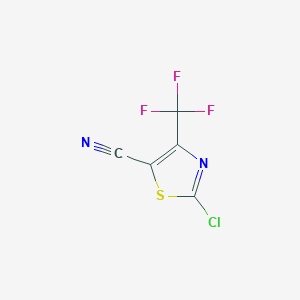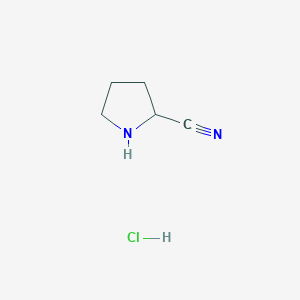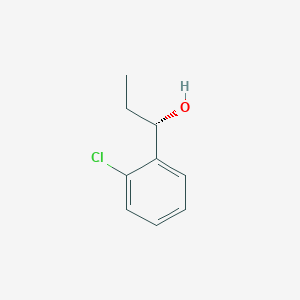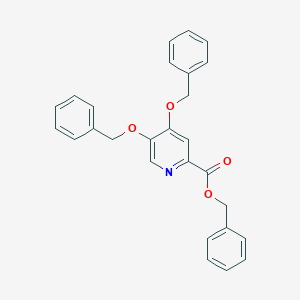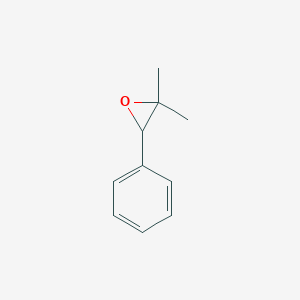![molecular formula C12H18O4 B177758 1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol CAS No. 17736-67-3](/img/structure/B177758.png)
1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a chemical compound that has been extensively studied due to its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
ICI 118,551 has been widely used in scientific research due to its selective β2-adrenergic receptor antagonist properties. It has been used to study the role of β2-adrenergic receptors in various physiological processes such as cardiac function, metabolism, and thermogenesis. It has also been used to investigate the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
Wirkmechanismus
ICI 118,551 exerts its effects by selectively blocking the β2-adrenergic receptors. This leads to a decrease in the activity of the sympathetic nervous system, resulting in relaxation of smooth muscle and decreased heart rate. The inhibition of β2-adrenergic receptors also leads to a decrease in insulin secretion and an increase in lipolysis.
Biochemische Und Physiologische Effekte
ICI 118,551 has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output, decrease insulin secretion, and increase lipolysis. It has also been shown to relax smooth muscle in the airways, resulting in bronchodilation.
Vorteile Und Einschränkungen Für Laborexperimente
ICI 118,551 has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for the investigation of the specific role of β2-adrenergic receptors in various physiological processes. It is also a well-characterized compound with a known mechanism of action. However, there are also limitations to its use in lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. It also has potential off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of ICI 118,551. One direction is the investigation of its potential therapeutic applications in the treatment of respiratory disorders. Another direction is the investigation of its effects on metabolism and thermogenesis. Additionally, the development of more selective β2-adrenergic receptor antagonists may provide further insights into the role of β2-adrenergic receptors in various physiological processes.
Conclusion:
In conclusion, ICI 118,551 is a selective β2-adrenergic receptor antagonist that has been extensively studied due to its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may provide valuable insights into the role of β2-adrenergic receptors in various physiological processes.
Synthesemethoden
The synthesis of ICI 118,551 involves several steps. The first step involves the reaction of 2-chloroethanol with 2-hydroxyphenol to produce 2-(2-hydroxyethoxy)phenol. The second step involves the reaction of the product from the first step with 2-(2-bromoethoxy)phenol to produce 1-[2-(2-hydroxypropoxy)phenoxy]propan-2-ol. The final product is then purified using chromatography techniques.
Eigenschaften
CAS-Nummer |
17736-67-3 |
|---|---|
Produktname |
1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol |
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-[2-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-5-3-4-6-12(11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
InChI-Schlüssel |
FXTIXKIWTZEPFI-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC=C1OCC(C)O)O |
Kanonische SMILES |
CC(COC1=CC=CC=C1OCC(C)O)O |
Synonyme |
1,2-Phenylenebis(2-hydroxypropyl) ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




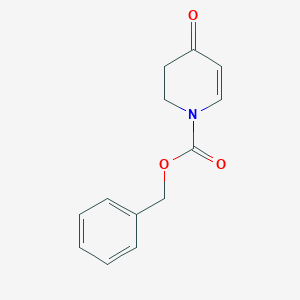
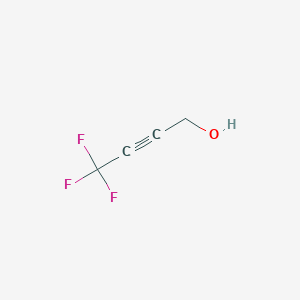
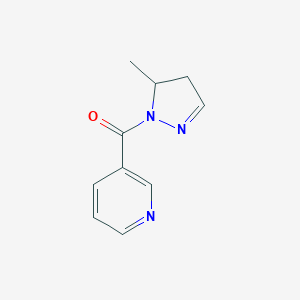
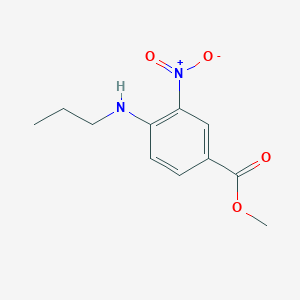
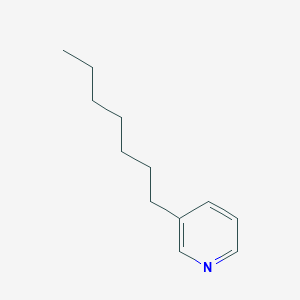
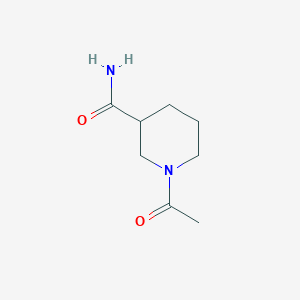
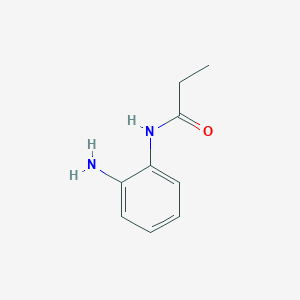
![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
